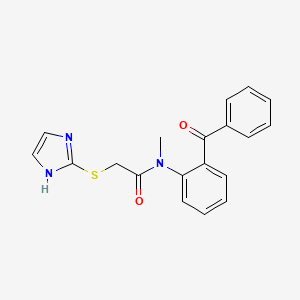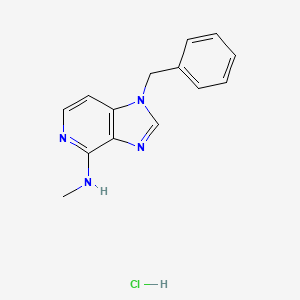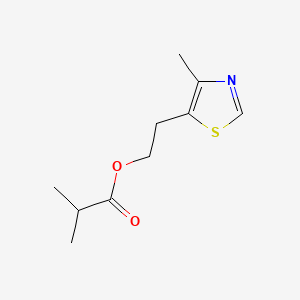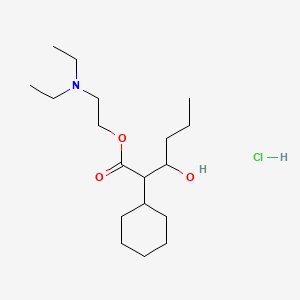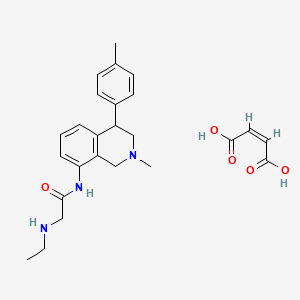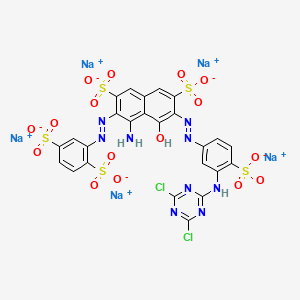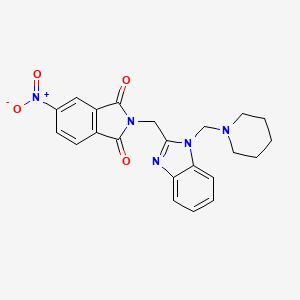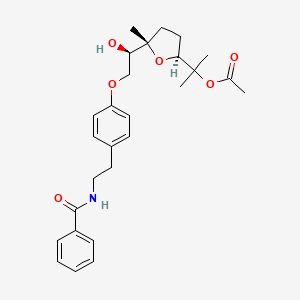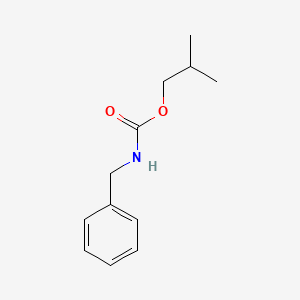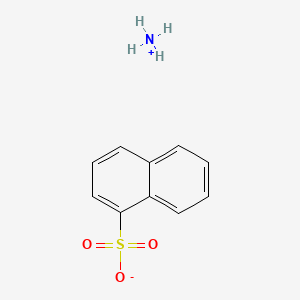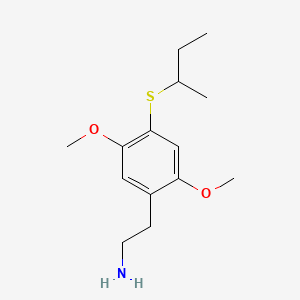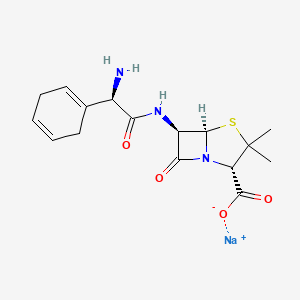
Pratioside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pratioside B is a steroidal saponin compound isolated from the rhizomes of Polygonatum prattii Baker (Liliaceae). It is characterized by its complex structure, which includes multiple hydroxyl groups and glycosidic linkages. The molecular formula of this compound is C₅₁H₈₄O₂₅, and it has a molecular weight of 1096 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pratioside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the rhizomes of Polygonatum prattii. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
Pratioside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Glycosidic linkages in this compound can be substituted with other sugar moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Pratioside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Pratioside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
Pratioside B is unique among steroidal saponins due to its specific glycosidic linkages and hydroxyl group arrangement. Similar compounds include:
Typaspidosides: A group of furostanol saponins with similar structures but different glycosidic linkages.
Aspidistrin: Another steroidal saponin with a similar aglycone structure but different sugar moieties.
This compound stands out due to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
150175-09-0 |
|---|---|
分子式 |
C51H84O25 |
分子量 |
1097.2 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,9S,13R)-16-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6,8-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O25/c1-20(19-69-44-40(64)36(60)32(56)27(15-52)70-44)7-12-49(67)21(2)50(68)31(75-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,50)4)51(76-46-42(66)38(62)34(58)29(17-54)72-46)43(39(63)35(59)30(18-55)74-51)73-45-41(65)37(61)33(57)28(16-53)71-45/h5,20-21,23-46,52-68H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28-,29-,30-,31+,32-,33-,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50?,51+/m1/s1 |
InChIキー |
OPJCZSJVAANWJS-OHHAGILHSA-N |
異性体SMILES |
C[C@@H]1[C@](O[C@@H]2C1([C@]3(CCC4C(C3C2)CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
正規SMILES |
CC1C(OC2C1(C3(CCC4C(C3C2)CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


